

Application Notes and Protocols: Flow Cytometry Analysis of Invasin-Mediated Cell Binding

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Compound of Interest

Compound Name: *invasin*

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Introduction

Invasin, a key virulence factor expressed by pathogenic *Yersinia* species, mediates the initial attachment and subsequent invasion of host cells by binding to $\beta 1$ integrin receptors on the cell surface.[1][2][3][4] This interaction triggers a signaling cascade that leads to cytoskeletal rearrangements and bacterial engulfment.[1][3] Understanding and quantifying this binding event is crucial for developing novel therapeutics against *Yersinia* infections and for studying integrin-mediated cell adhesion in a broader context. Flow cytometry offers a powerful, high-throughput method to quantitatively analyze **invasin**-mediated cell binding at the single-cell level.[5][6][7] This document provides detailed protocols and application notes for performing such analyses.

Core Principles

The methodology relies on labeling bacteria with a stable fluorescent dye, such as Carboxyfluorescein succinimidyl ester (CFSE), which covalently links to bacterial proteins.[7] These fluorescently labeled bacteria are then incubated with host cells. The extent of bacterial binding is quantified by measuring the cell-associated fluorescence using a flow cytometer. This technique allows for the rapid and reproducible quantification of a large number of cell-bacteria interaction events.[7] A key advantage of this method is its ability to discriminate

between cell-associated extracellular bacteria and truly internalized bacteria by using a quenching agent like trypan blue, which masks the fluorescence of external bacteria.[5]

Experimental Protocols

Protocol 1: Preparation and Fluorescent Labeling of Bacteria

This protocol describes the preparation and fluorescent labeling of bacteria expressing **invasin**.

Materials:

- Bacterial strain of interest (e.g., *Yersinia pseudotuberculosis* expressing **invasin**)
- Appropriate bacterial culture medium (e.g., Luria-Bertani broth)
- Phosphate-buffered saline (PBS)
- Carboxyfluorescein succinimidyl ester (CFSE)
- Dimethyl sulfoxide (DMSO)
- Spectrophotometer
- Centrifuge

Procedure:

- Inoculate a single colony of the bacterial strain into 5 mL of culture medium and grow overnight at the appropriate temperature (e.g., 26°C for *Yersinia* to express **invasin**).
- The next day, dilute the overnight culture 1:50 into fresh medium and grow to the mid-logarithmic phase (OD600 ≈ 0.6-0.8).
- Harvest the bacteria by centrifugation at 5000 x g for 10 minutes at 4°C.
- Wash the bacterial pellet twice with ice-cold PBS.

- Resuspend the bacteria in PBS to a final concentration of 1×10^9 CFU/mL.
- Prepare a 10 mM stock solution of CFSE in DMSO.
- Add CFSE to the bacterial suspension to a final concentration of 10 μ M.
- Incubate for 20 minutes at 37°C with gentle agitation.
- Stop the labeling reaction by adding fetal bovine serum to a final concentration of 1%.
- Wash the labeled bacteria three times with ice-cold PBS to remove unbound dye.
- Resuspend the final bacterial pellet in an appropriate cell culture medium without antibiotics for immediate use in the binding assay.

Protocol 2: Host Cell Preparation and Binding Assay

This protocol details the preparation of mammalian host cells and the subsequent binding assay with fluorescently labeled bacteria.

Materials:

- Adherent mammalian cell line expressing $\beta 1$ integrins (e.g., HEp-2, HeLa, CHO)
- Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
- Cell culture plates or flasks
- Trypsin-EDTA
- Fluorescently labeled bacteria (from Protocol 1)
- Ice-cold PBS

Procedure:

- Culture host cells in appropriate flasks or plates until they reach 80-90% confluency.
- On the day of the experiment, detach the cells using Trypsin-EDTA.

- Wash the cells with cell culture medium containing 10% FBS to inactivate the trypsin.
- Resuspend the cells in fresh medium and determine the cell concentration using a hemocytometer or an automated cell counter.
- Seed 1×10^6 cells per well in a 6-well plate or per tube for suspension cells.
- Add the fluorescently labeled bacteria to the host cells at a desired multiplicity of infection (MOI), for example, an MOI of 20 bacteria per cell.[\[5\]](#)
- Incubate the cells and bacteria together for a specified time (e.g., 1-2 hours) at 37°C in a 5% CO2 incubator to allow for binding.[\[5\]](#)
- After incubation, wash the cells three times with ice-cold PBS to remove unbound bacteria. For adherent cells, this involves aspirating the medium and gently washing the monolayer. For suspension cells, this involves centrifugation and resuspension.

Protocol 3: Flow Cytometry Analysis

This protocol outlines the steps for acquiring and analyzing data using a flow cytometer.

Materials:

- Cell samples from the binding assay (Protocol 2)
- Trypan Blue solution (0.4%)
- Flow cytometer tubes
- Flow cytometer

Procedure:

- For adherent cells, detach the cells by treating with trypsin for 1 minute.[\[5\]](#) Resuspend in medium containing FBS.
- Transfer the cell suspension to flow cytometer tubes.

- To distinguish between adherent and internalized bacteria, add Trypan Blue to a final concentration of 0.25% to a parallel set of samples just before analysis. Trypan Blue will quench the fluorescence of extracellular CFSE-labeled bacteria.[5]
- Acquire data on the flow cytometer. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the host cell population and exclude debris and unbound bacteria.
- Measure the fluorescence of the gated cell population in the appropriate channel for CFSE (e.g., FL1).
- Analyze the data to determine the percentage of fluorescently positive cells (cells with bound bacteria) and the mean fluorescence intensity (MFI) of the positive population, which corresponds to the average number of bacteria per cell.

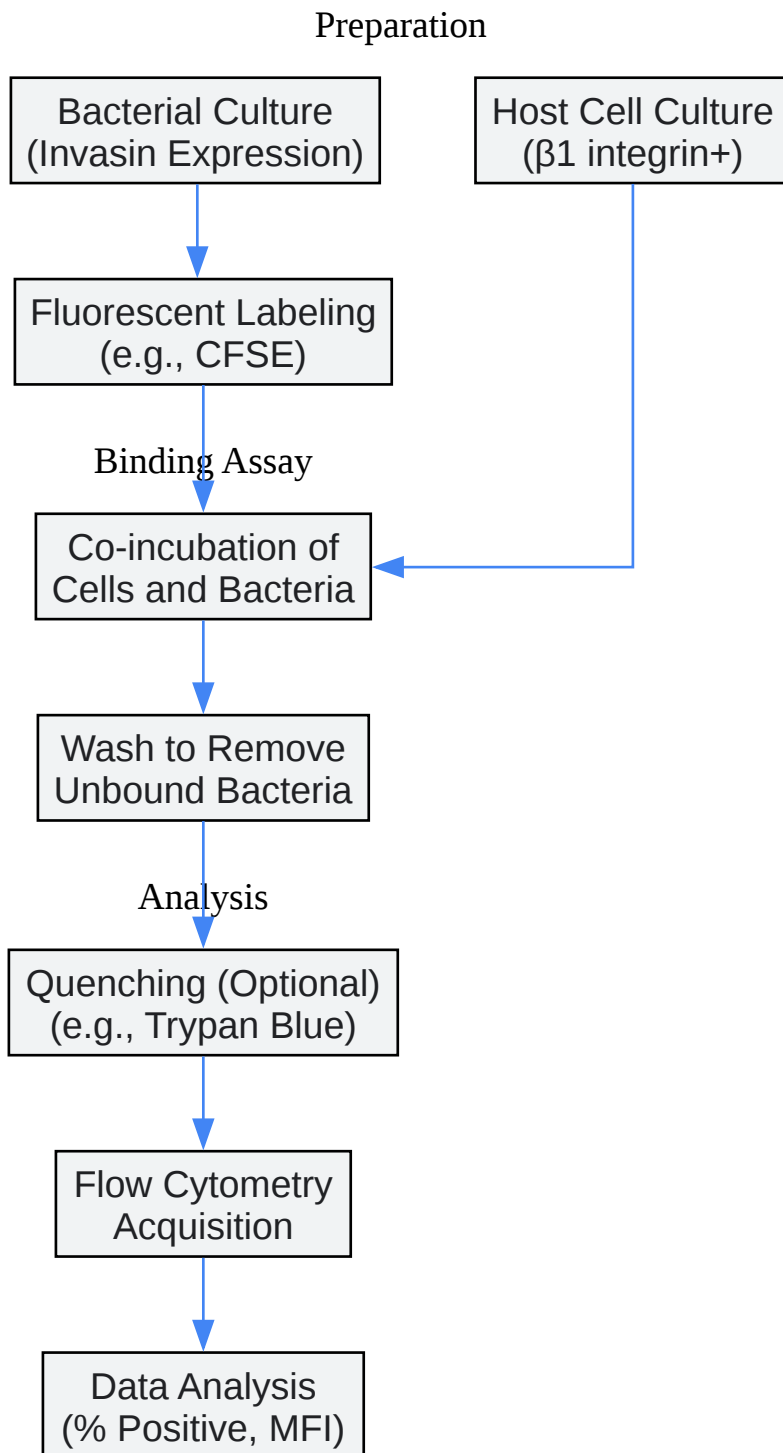
Data Presentation

Quantitative data from flow cytometry experiments can be summarized to compare different conditions.

Bacterial Strain	Host Cell Line	Condition	% Fluorescent Cells (Binding)	Mean Fluorescence Intensity (MFI)	Reference
Y. pseudotuberculosis (Invasin+)	HEp-2	Standard	High	High	Fictional Data
Y. pseudotuberculosis (Invasin-)	HEp-2	Standard	Low	Low	Fictional Data
Y. pseudotuberculosis (Invasin+)	HEp-2	+ Anti- β 1 integrin Ab	Reduced	Reduced	Fictional Data
S. aureus (FnBP+)	293 (β 1 integrin+)	Standard	>20%	Not specified	[5]
S. aureus (FnBP+)	Fibroblasts (β 1 integrin-)	Standard	~1%	Not specified	[5]

Visualizations

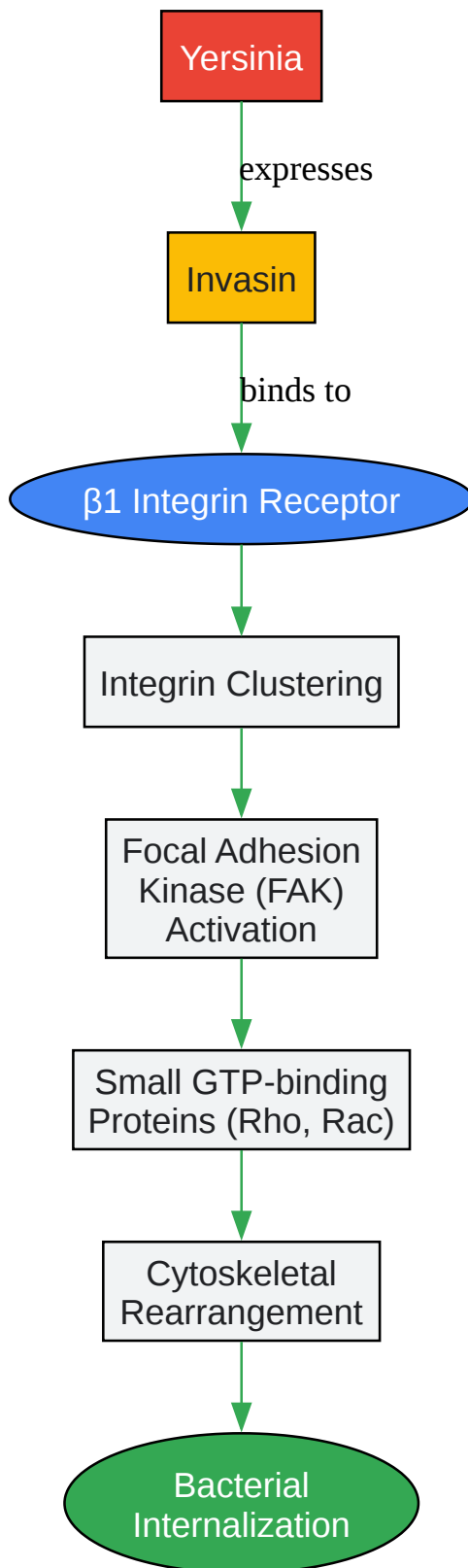
Experimental Workflow



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Caption: Workflow for flow cytometry analysis of **invasin**-mediated cell binding.

Invasin-Integrin Signaling Pathway



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Caption: Signaling cascade initiated by **invasin** binding to β 1 integrin receptors.

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